![molecular formula C31H33N3O3S B12456561 1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
1-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzoxazole moiety, a sulfanyl group, and a cyclohexanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with aldehydes or acids under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol compounds.
Acetylation: The acetyl group is added through a reaction with acetic anhydride or acetyl chloride.
Formation of Cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid and benzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated benzoxazoles, nitrobenzoxazoles.
Scientific Research Applications
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their anticancer and antimicrobial activities.
Benzothiazole Derivatives: Similar in structure, these compounds also exhibit significant biological activities.
Uniqueness
1-{(1,3-benzoxazol-2-ylsulfanyl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a benzoxazole ring with a sulfanyl group and a cyclohexanecarboxamide structure, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C31H33N3O3S |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
1-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O3S/c1-22-12-11-13-23(2)28(22)33-29(36)31(18-9-4-10-19-31)34(20-24-14-5-3-6-15-24)27(35)21-38-30-32-25-16-7-8-17-26(25)37-30/h3,5-8,11-17H,4,9-10,18-21H2,1-2H3,(H,33,36) |
InChI Key |
DAYXKBBNHSLKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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